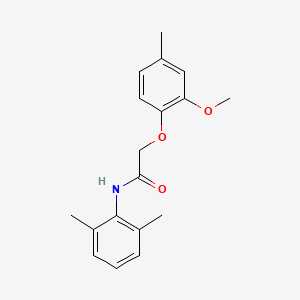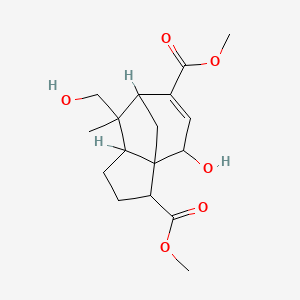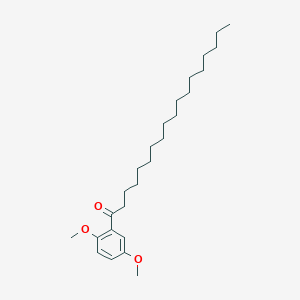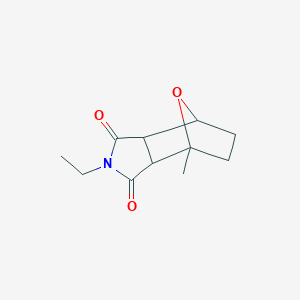
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a bromophenyl group, an azo linkage, and a morpholine ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 4-(2,6-dimethylmorpholino)aniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under controlled conditions. The use of automated systems for temperature and pH control is common to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine involves its interaction with biological molecules through the azo linkage. The compound can undergo reduction in biological systems to form amines, which can then interact with various enzymes and proteins. The bromophenyl group may also contribute to its binding affinity with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenylazo)aniline: Lacks the morpholine ring, making it less versatile.
4-(4-(4-Chlorophenylazo)phenyl)-2,6-dimethylmorpholine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(4-(4-Methylphenylazo)phenyl)-2,6-dimethylmorpholine: Contains a methyl group instead of bromine, affecting its chemical behavior.
Uniqueness
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of the azo linkage and the morpholine ring also contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
195451-71-9 |
|---|---|
Molekularformel |
C18H20BrN3O |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
(4-bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)phenyl]diazene |
InChI |
InChI=1S/C18H20BrN3O/c1-13-11-22(12-14(2)23-13)18-9-7-17(8-10-18)21-20-16-5-3-15(19)4-6-16/h3-10,13-14H,11-12H2,1-2H3 |
InChI-Schlüssel |
IWGLIGZYIZOBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)






